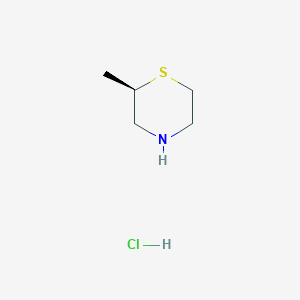

(2R)-2-Methylthiomorpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2R)-2-Methylthiomorpholine hydrochloride” is a chemical compound with the CAS Number: 2089246-39-7 . It is not intended for human or veterinary use and is used for research purposes. The product is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H12ClNS. The molecular weight is 153.67. For a detailed molecular structure, it’s recommended to refer to resources that provide structural information, such as NMR, HPLC, LC-MS, UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found in resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen

Hydrodynamic Cavitation in Degradation Studies

Hydrodynamic cavitation has been explored as an effective method for degrading persistent organic pollutants, such as methyl parathion, an organophosphorus pesticide. This process involves using cavitation reactors to break down complex molecules, potentially including compounds similar to "(2R)-2-Methylthiomorpholine hydrochloride" in water treatment applications. The effectiveness of hydrodynamic cavitation can be enhanced with additives like hydrogen peroxide and Fenton's reagent, achieving significant degradation levels (Patil & Gogate, 2012).

Advances in Solar Cell Technology

Research into Ruddlesden–Popper perovskite solar cells has highlighted the role of sulfur-sulfur interactions in improving photostability and efficiency. A study involving 2-(methylthio)ethylamine hydrochloride (MTEACl), a compound with sulfur interactions similar to those potentially present in "this compound", demonstrated enhanced charge transport and stabilization in solar cells. This suggests that understanding the chemical interactions and structural properties of such compounds can lead to significant advancements in renewable energy technologies (Ren et al., 2020).

Fluorescent Sensors for Environmental Monitoring

The development of fluorescent sensors using carbon dots and L-tyrosine methyl ester functionalization has been reported for the detection of organophosphorus pesticides like methyl parathion. This technology could potentially be adapted for compounds similar to "this compound", offering sensitive and selective methods for monitoring environmental pollutants (Hou et al., 2015).

Chemical Kinetics and API Synthesis Optimization

In pharmaceutical research, the optimization of active pharmaceutical ingredient (API) synthesis is crucial. Kinetic models of reaction networks involving benzazepine heterocyclic compounds have been studied, with implications for improving the synthesis processes of complex molecules, possibly including those related to "this compound". Such studies underscore the importance of detailed chemical kinetic understanding for the efficient production of pharmaceuticals (Grom et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-methylthiomorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPHRCQUZILPFE-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCS1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725471.png)

![[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2725473.png)

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)